molecular formula C21H22N2O5 B2680937 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 952962-37-7

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2680937
CAS RN: 952962-37-7
M. Wt: 382.416
InChI Key: VVEWGOKKYOOWDS-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide, also known as DMXAA or ASA404, is a small molecule that has been studied for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of extensive research due to its promising anti-tumor properties.

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism Studies

Chloroacetamides, such as alachlor and metolachlor, are noted for their selective herbicidal properties against annual grasses and broad-leaved weeds in various crops. These compounds operate by inhibiting fatty acid synthesis in target plants, suggesting a potential area of research application for structurally similar compounds in studying plant biochemistry and herbicide action mechanisms (Weisshaar & Böger, 1989).

Microtubule Inhibitor in Cancer Research

A novel synthesized compound, described as a microtubule inhibitor, exhibited potent antitumor activity against various cancer cells in vitro. It induced cell cycle arrest and apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly. This compound's action mirrors potential research applications for "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide" in oncology, particularly in exploring new anticancer strategies through microtubule disruption (Wu et al., 2009).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-5-7-17(25-2)16(9-13)22-21(24)12-15-11-19(28-23-15)14-6-8-18(26-3)20(10-14)27-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEWGOKKYOOWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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